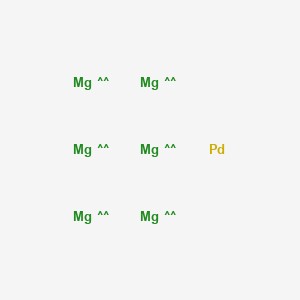![molecular formula C13H5ClO4 B14717106 1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride CAS No. 22452-55-7](/img/structure/B14717106.png)
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride is a complex organic compound that belongs to the class of dihydronaphthofurans These compounds are characterized by a fused ring structure that includes both a naphthalene and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride typically involves the annulation of naphthols with various reagents. One common method is the treatment of 2-naphthol with isobutylaldehyde using hydrochloric acid in ethanol at 80°C for 0.5 hours, yielding the desired product in a significant yield . Another method involves the condensation of 2-naphthol with β-methyl allyl chloride in the presence of sodium methoxide and potassium iodide in methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitutions.
Major Products
The major products formed from these reactions include various substituted naphthofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6,7-dicarboxylic acid: Similar structure but with additional carboxylic acid groups.
4-Hydroxy-3-oxo-1,3-dihydronaphtho[2,3-c]furan-5-yl β-D-galactopyranoside: Contains a galactopyranoside moiety, making it more hydrophilic.
Uniqueness
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride is unique due to its carbonyl chloride group, which makes it highly reactive and versatile in various chemical reactions. This reactivity is not commonly found in its similar compounds, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
22452-55-7 |
|---|---|
Molekularformel |
C13H5ClO4 |
Molekulargewicht |
260.63 g/mol |
IUPAC-Name |
1,3-dioxobenzo[f][2]benzofuran-6-carbonyl chloride |
InChI |
InChI=1S/C13H5ClO4/c14-11(15)7-2-1-6-4-9-10(5-8(6)3-7)13(17)18-12(9)16/h1-5H |
InChI-Schlüssel |
WMODQHXFQKKZHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CC3=C(C=C21)C(=O)OC3=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




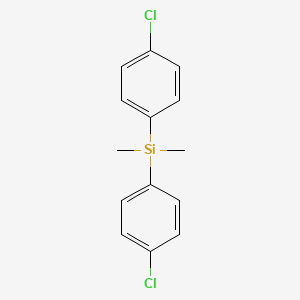

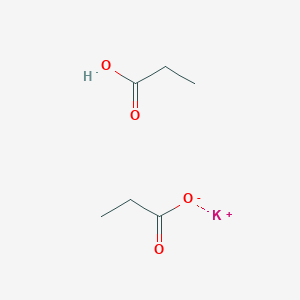
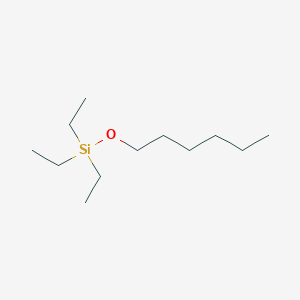
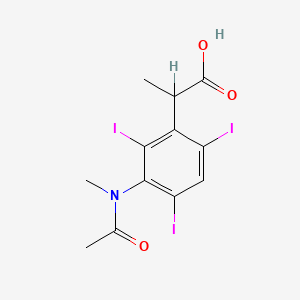
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
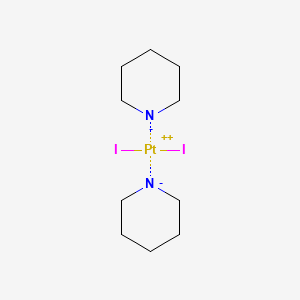
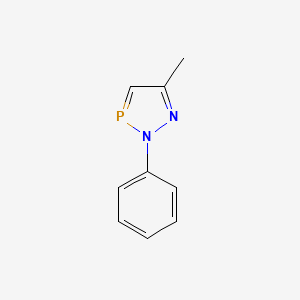

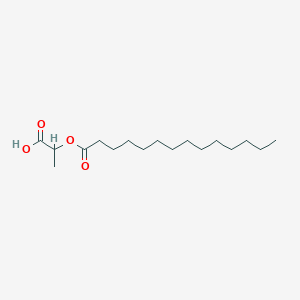
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
